
2-(Aminomethyl)morpholine-4-carboxamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Aminomethyl)morpholine-4-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 88017-03-2 . It is also known as N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride .
Synthesis Analysis
The synthesis of morpholines, including “2-(Aminomethyl)morpholine-4-carboxamide;dihydrochloride”, has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “2-(Aminomethyl)morpholine-4-carboxamide;dihydrochloride” can be represented by the Inchi Code: 1S/C7H15N3O2.ClH/c8-1-2-9-7(11)10-3-5-12-6-4-10 .Chemical Reactions Analysis
Morpholines, including “2-(Aminomethyl)morpholine-4-carboxamide;dihydrochloride”, are synthesized from 1,2-amino alcohols and related compounds . The synthesis involves a sequence of coupling, cyclization, and reduction reactions .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 209.68 .Wissenschaftliche Forschungsanwendungen
Pharmacological Profile of Morpholine Derivatives
Morpholine derivatives, including compounds structurally related to "2-(Aminomethyl)morpholine-4-carboxamide; dihydrochloride," have been extensively explored for their broad spectrum of pharmacological activities. These compounds have been synthesized and designed for diverse pharmacological activities due to their unique structural features. Research indicates that these derivatives exhibit a range of potent pharmacophoric activities, which supports ongoing efforts to design and synthesize novel morpholine and pyran derivatives for potential therapeutic applications (Asif & Imran, 2019).
Neuroprotective and Antidepressant-like Activity
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound related to the chemical class of "2-(Aminomethyl)morpholine-4-carboxamide; dihydrochloride," demonstrates significant neuroprotective, antiaddictive, and antidepressant-like activities in animal models of central nervous system disorders. These effects suggest potential therapeutic applications for neurodegenerative diseases and conditions requiring antidepressant and antiaddictive interventions (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Role in Chemosensors for Zinc Ions
The incorporation of carboxamide groups into 8-aminoquinoline molecules, a similar structural modification approach as in "2-(Aminomethyl)morpholine-4-carboxamide; dihydrochloride," enhances water solubility and cell membrane permeability. These derivatives, including 8-amidoquinoline, have shown vast potential as functional receptors for zinc ions, primarily due to their fast reactivity, good selectivity, and bio-compatibility, especially for biological applications. This underscores the potential of such derivatives in the development of sensitive and selective chemosensors for zinc and other metal ions (Mohamad et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(aminomethyl)morpholine-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2.2ClH/c7-3-5-4-9(6(8)10)1-2-11-5;;/h5H,1-4,7H2,(H2,8,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBDJVIOCUMQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)morpholine-4-carboxamide;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2536061.png)
![2-Cyclopropyl-1-[1-[(1,3-dimethylpyrazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2536062.png)
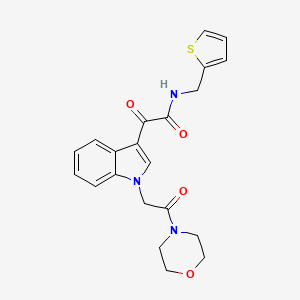
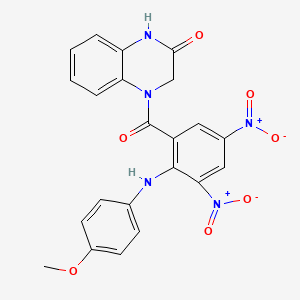

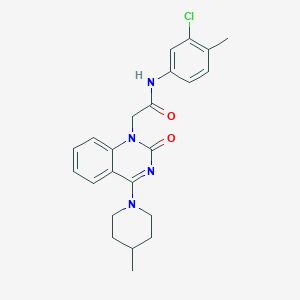
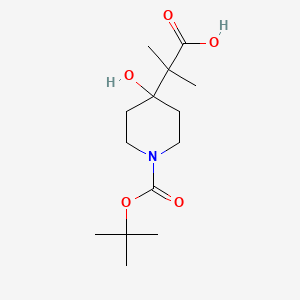
![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2536074.png)
![2-(2-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2536076.png)
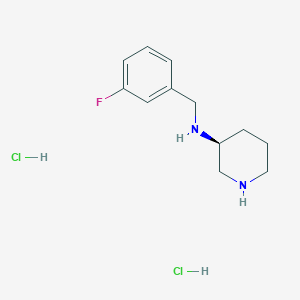
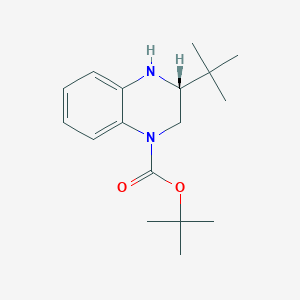
![3-methyl-4-oxo-1-phenyl-N-(4-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2536080.png)
![[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2536082.png)
